4-Chloroimidazo[1,2-a]quinoxaline

Kinase inhibition JNK1 Lead optimization

4-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic building block defined by a chlorine substituent at the 4-position of the fused imidazo[1,2-a]quinoxaline core, with molecular formula C₁₀H₆ClN₃ and molecular weight 203.63 g/mol. This compound serves as a key synthetic intermediate for constructing biologically active derivatives, with the chlorine acting as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
CAS No. 191349-69-6
Cat. No. B1600370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroimidazo[1,2-a]quinoxaline
CAS191349-69-6
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
InChIInChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
InChIKeyRYNAIJUDTQWFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroimidazo[1,2-a]quinoxaline (CAS 191349-69-6): Core Scaffold & Differentiation Overview


4-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic building block defined by a chlorine substituent at the 4-position of the fused imidazo[1,2-a]quinoxaline core, with molecular formula C₁₀H₆ClN₃ and molecular weight 203.63 g/mol . This compound serves as a key synthetic intermediate for constructing biologically active derivatives, with the chlorine acting as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions . Its melting point is reported as 188 °C, and it is commercially available at purities of ≥97–98% from multiple vendors .

Why 4-Chloroimidazo[1,2-a]quinoxaline Cannot Be Replaced by Generic Imidazoquinoxaline Analogs


Substituting 4-Chloroimidazo[1,2-a]quinoxaline with apparently similar imidazo[1,2-a]quinoxaline derivatives introduces significant risk for the synthetic chemist, as the chlorine at the 4-position is the critical reactive center that enables downstream functionalization. Compounds lacking this halogen (e.g., unsubstituted imidazo[1,2-a]quinoxaline) or bearing different substituents (e.g., methoxy, bromo, amino) exhibit markedly different reactivity profiles, regioselectivity, and cross-coupling compatibility [1]. The identity of the 4-substituent fundamentally controls the path to the active pharmaceutical ingredient or probe molecule; for example, 4-chloro is the required progenitor for 4-amino derivatives—including the JNK1 inhibitor series [2]—while 4-methoxy or 4-bromo analogs necessitate entirely different reaction conditions and give different products. Generic replacement with a non-chlorinated scaffold therefore breaks the established synthetic route and invalidates structure-activity relationships refined around this specific intermediate [3].

Quantitative Differentiation Evidence for 4-Chloroimidazo[1,2-a]quinoxaline


4-Chloro as the Exclusive Entry Point to 4-Amino JNK1 Inhibitors: IC50 Evolution

In a dedicated hit-to-lead program, the imidazo[1,2-a]quinoxaline scaffold bearing the 4-chloro group served as the starting point for optimization. The parent 4-chloro compound (compound 1) exhibited rhJNK1 IC50 = 1.6 µM. Displacement of chlorine with various amines generated a 4-amino series; the optimized analog AX13587 achieved rhJNK1 IC50 = 160 nM, representing a 10-fold improvement in potency [1]. Further methylene homologation gave AX14373 with native JNK1 IC50 = 47 nM [1]. This demonstrates that the 4-chloro compound is the indispensable progenitor: without the chlorine, this specific SAR trajectory is inaccessible. Attempts to bypass the 4-chloro intermediate with a pre-formed 4-methoxy or 4-hydrogen scaffold prevent these key substitutions altogether.

Kinase inhibition JNK1 Lead optimization

Chlorine-Specific Reactivity Enables One-Pot Pd-Catalyzed Arylation in Water

The 4-chloro substituent is essential for the one-pot PdCl₂/CuI-catalyzed coupling of 2-chloro-3-propargylaminoquinoxaline with aryl iodides and bromides in water, producing 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines in moderate-to-high yields [1]. The corresponding 4-hydrogen or 4-methoxy analogs do not participate in this tandem cyclization/coupling sequence because the chlorine at C4 is required to direct the regiochemistry of the initial cyclization step. The reaction proceeds in aqueous medium at 70 °C, affording a versatile library of 1-aryl derivatives in a single operation [1].

Synthetic methodology Cross-coupling Green chemistry

4-Chloro is the Mandatory Precursor for 1-Bromo-4-chloroimidazo[1,2-a]quinoxaline per Patent WO2010/124826

Patent WO2010/124826 A1 explicitly describes the use of 4-chloroimidazo[1,2-a]quinoxaline (28.9 g, 141.8 mmol) as the starting material for NBS bromination to produce 1-bromo-4-chloroimidazo[1,2-a]quinoxaline in 78.6% isolated yield (35 g) . This bromo-chloro intermediate is subsequently elaborated into substituted imidazoquinoxalin-4-amines claimed as Mps-1/TTK kinase inhibitors with utility in inflammation and cancer [1]. No alternative starting material (e.g., 4-H, 4-OCH₃, 4-F) is described for this sequence, establishing the 4-chloro compound as the obligatory gateway intermediate for this patent family.

Patent intermediate Bromination Mps-1/TTK kinase

Purity Benchmarking: 98% Purity with QC Documentation Enables Reliable Scale-Up

Commercially, 4-Chloroimidazo[1,2-a]quinoxaline is reliably sourced at ≥98% purity from suppliers such as Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) provided . This purity level exceeds the 95% minimum commonly encountered for less-characterized heterocyclic building blocks. The melting point is consistently reported at 188 °C (solvent: methanol) , providing a straightforward identity confirmation. In contrast, closely related analogs such as 4-methoxyimidazo[1,2-a]quinoxaline (CAS 344776-83-6) or 4-bromoimidazo[1,2-a]quinoxaline are less commonly stocked and may not be offered with equivalent batch QC, introducing procurement uncertainty for multi-step synthetic campaigns.

Quality control Purity Procurement

Validated Application Scenarios for 4-Chloroimidazo[1,2-a]quinoxaline


JNK1/MAST Kinase Inhibitor Lead Optimization

Use as the starting scaffold for synthesizing 4-aminoimidazo[1,2-a]quinoxaline JNK1 inhibitors. The chlorine at the 4-position is displaced with amines to generate a focused library, following the published hit-to-lead trajectory (IC50 from 1.6 µM → 160 nM → 47 nM) [1]. This synthetic route requires the 4-chloro compound specifically; 4-methoxy or 4-hydrogen analogs cannot undergo the same amination chemistry.

Mps-1/TTK Kinase Inhibitor Intermediate per Patent WO2010/124826

Employ as the designated precursor for 1-bromo-4-chloroimidazo[1,2-a]quinoxaline, which is subsequently elaborated into patented imidazoquinoxalin-4-amines as Mps-1/TTK kinase inhibitors [2]. The patent explicitly names this compound as the starting material; no alternative 4-substituted scaffold is disclosed for this therapeutic program.

Diversification via One-Pot Pd-Catalyzed Arylation in Aqueous Media

Leverage the established one-pot PdCl₂/CuI-catalyzed coupling in water to prepare 1-aryl-4-chloroimidazo[1,2-a]quinoxaline libraries [3]. The method tolerates various aryl iodides and bromides, enabling parallel synthesis. The 4-chloro substituent is critical for the tandem cyclization/coupling cascade and cannot be replaced by hydrogen or methoxy without redesigning the synthetic sequence.

Precursor for Bioactive Imidazoquinoxaline Derivatives in Melanoma and Antifungal Research

Utilize the 4-chloro handle to install diverse substituents (amines, amino acids) yielding imidazo[1,2-a]quinoxaline derivatives with potent activity against melanoma cell lines (e.g., EAPB02303, IC50 = 10 nM on A375) [4] and phytopathogenic fungi (e.g., EC50 = 5.1–5.6 µg/mL against Fusarium solani and Valsa mali for optimized analogs) [5]. The 4-chloro compound is the universal entry point for all of these substitution programs.

Technical Documentation Hub

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